4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C6H6F3N3O It is a pyrimidine derivative, characterized by the presence of a trifluoroethoxy group at the 4-position and an amino group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group at the 2-position can form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine: A positional isomer with the trifluoroethoxy group at the 2-position and the amino group at the 4-position.
4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine: Contains additional fluorophenoxy and trifluoroethoxy groups.
Uniqueness
4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is unique due to the specific positioning of the trifluoroethoxy and amino groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
852921-89-2 |
---|---|
Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-4-1-2-11-5(10)12-4/h1-2H,3H2,(H2,10,11,12) |
InChI Key |
CKMGVKJWGNIPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.